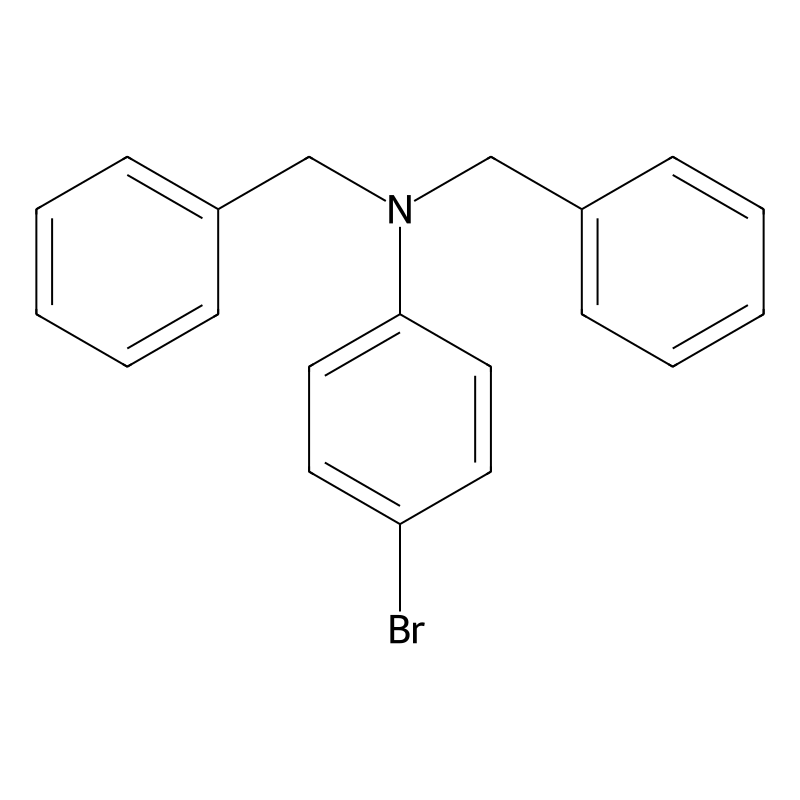

n,n-Dibenzyl-4-bromoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

N,N-Dibenzyl-4-bromoaniline possesses an aromatic amine group (aniline) and two benzyl groups. This combination might be of interest for further organic synthesis. The bromo (Br) substituent on the aromatic ring can potentially participate in various coupling reactions to introduce new functionalities, while the benzyl groups could serve as protecting groups or be manipulated further depending on the desired final product [].

Medicinal Chemistry

The aniline moiety is a common functional group found in many biologically active molecules. While there's no documented research on N,N-Dibenzyl-4-bromoaniline itself, its structural similarity to known bioactive molecules could warrant investigation. However, further research is needed to determine any potential medicinal properties [].

Materials Science

Aromatic amines can be used as precursors for the development of new polymeric materials. The presence of the benzyl groups in N,N-Dibenzyl-4-bromoaniline could influence the properties of these potential polymers. However, more research is required to explore this application [].

N,N-Dibenzyl-4-bromoaniline is an organic compound characterized by the molecular formula CHBrN. It consists of a bromine atom attached to the para position of an aniline ring, which is further substituted with two benzyl groups at the nitrogen atom. This compound is notable for its structural features that allow it to participate in various

- Alkylation: The compound can be synthesized through alkylation reactions, notably by reacting 4-bromoaniline with benzyl bromide. This reaction typically results in the formation of N,N-dibenzyl-4-bromoaniline through nucleophilic substitution mechanisms .

- Electrophilic Aromatic Substitution: The presence of the bromine substituent enhances the reactivity of the aromatic ring, allowing for further electrophilic aromatic substitution reactions. For example, it can react with various electrophiles to introduce additional substituents onto the aromatic ring .

- Rearrangement: Interestingly, under certain conditions, N,N-dibenzyl-4-bromoaniline can also undergo rearrangement reactions, where the bromine migrates from one position on the aromatic ring to another, potentially leading to different isomeric forms .

While specific biological activity data for N,N-dibenzyl-4-bromoaniline is limited, compounds with similar structures often exhibit various pharmacological properties. The presence of bromo and aniline functionalities suggests potential activities such as:

- Antimicrobial: Many bromoanilines have shown antimicrobial properties.

- Anticancer: Some studies suggest that derivatives of bromoanilines may possess anticancer activity, though specific studies on N,N-dibenzyl-4-bromoaniline are needed to confirm this.

The synthesis of N,N-dibenzyl-4-bromoaniline typically involves:

- Starting Materials: 4-Bromoaniline and benzyl bromide.

- Reaction Conditions: The reaction is generally conducted under basic conditions to facilitate nucleophilic attack by the amine on the benzyl bromide.

- Yield: Reports indicate that yields can be significant, often around 66% under optimized conditions .

N,N-Dibenzyl-4-bromoaniline finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its derivatives may be used in creating polymers or other materials due to their reactive functional groups.

- Pharmaceuticals: Potential applications in drug development due to its structural similarity to biologically active compounds.

Several compounds share structural similarities with N,N-dibenzyl-4-bromoaniline. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dibenzyl-2-bromoaniline | Similar structure but bromine at ortho position | Different reactivity due to position of bromine |

| N,N-Dimethyl-4-bromoaniline | Methyl groups instead of benzyl groups | Variation in steric hindrance and electronic effects |

| N,N-Diethyl-4-bromoaniline | Ethyl groups replacing benzyl groups | Altered solubility and potential biological activity |

| 4-Bromobenzamide | Amide functional group instead of amine | Different reactivity patterns and applications |

N,N-Dibenzyl-4-bromoaniline stands out due to its dual benzyl substitution, which enhances its steric bulk and potential reactivity compared to simpler derivatives.

XLogP3

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant